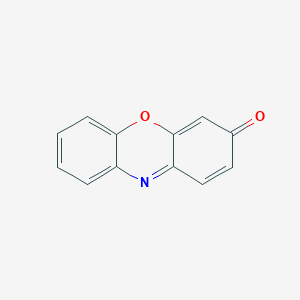

3H-Phenoxazin-3-one

Description

Properties

CAS No. |

1916-63-8 |

|---|---|

Molecular Formula |

C12H7NO2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

phenoxazin-3-one |

InChI |

InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H |

InChI Key |

UOMHBFAJZRZNQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |

Other CAS No. |

1916-63-8 |

Synonyms |

phenoxazinone phenoxazone |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

3H-Phenoxazin-3-one and its derivatives exhibit notable antimicrobial properties, making them valuable in the fight against bacterial infections. Studies have shown that substituted derivatives of this compound possess antibacterial activity comparable to standard antibiotics like Streptomycin. These compounds have been tested against various bacterial strains, demonstrating significant zones of inhibition, particularly against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

Research indicates that this compound derivatives can induce apoptosis in cancer cells by altering intracellular pH levels. For instance, compounds such as 2-amino-3H-phenoxazin-3-one have been shown to reduce pH in cancer cells, leading to cytotoxic effects and cell death. This mechanism has been observed in several cancer cell lines, including MCF-7 and A431, where these compounds triggered mitochondrial membrane potential loss, a precursor to apoptosis .

3. Antiviral Properties

Certain derivatives of this compound have also demonstrated antiviral activities. These compounds can inhibit viral replication and are being explored for their potential use in treating viral infections .

4. Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives make them suitable candidates for therapeutic applications in conditions characterized by inflammation. Their ability to modulate inflammatory pathways is under investigation for potential use in treating chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving o-phenylenediamines and quinones. The oxidative coupling of o-aminophenols is a common method used to create these heterocycles. The presence of multiple reactive centers allows for the production of a wide range of derivatives with enhanced biological activities .

Case Studies and Research Findings

1. Antibacterial Activity Study

In a study focused on the antibacterial efficacy of substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-one derivatives, researchers found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 20 mm . This study highlights the potential for developing new antibacterial agents based on the phenoxazine scaffold.

2. Apoptosis Induction in Cancer Cells

A detailed investigation into the effects of 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one revealed that this compound significantly induced apoptosis in various cancer cell lines by rapidly decreasing intracellular pH levels. The study provided insights into the mechanism by which these compounds exert their cytotoxic effects, establishing a link between pH modulation and cell death .

Summary Table of Applications

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Typically synthesized via oxidative coupling of o-aminophenols or N-aryl-o-benzoquinone imines .

- Reactivity : Contains multiple electrophilic centers (C1 and C2), with C2 being the primary site for nucleophilic substitution due to its higher positive charge density .

- Applications : Used in fluorescent probes (e.g., resorufin derivatives for ROS detection ), organic electronics (OLEDs, solar cells ), and drug development .

Comparison with Structurally Similar Compounds

Substituted 3H-Phenoxazin-3-one Derivatives

Derivatives with substitutions at the 2- or 7-positions exhibit distinct physicochemical and biological properties:

Structural Insights :

Fused Heterocyclic Derivatives

Condensation of this compound with o-substituted anilines yields pentacyclic systems with expanded π-conjugation:

Pyrido-Fused Analogs

Pyrido-phenoxazinones exhibit enhanced bioactivity due to planarized structures:

Mechanistic Insights :

Comparative Data Tables

Table 1: Electrochemical and Spectral Properties of Selected Derivatives

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 3H-phenoxazin-3-one derivatives involves the condensation of substituted ortho-aminophenols with 1,4-benzoquinone derivatives. For example, 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone reacts with ortho-aminophenols in ethanolic sodium acetate under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the quinone’s electrophilic carbon, followed by cyclization and oxidation to form the phenoxazinone core.

Typical Protocol :

Spectral Characterization

Key spectral data for synthesized compounds include:

Table 1: Representative this compound Derivatives Synthesized via Condensation

| Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| -H | 4.5 | 72 | 210–212 |

| -Cl | 5.0 | 68 | 225–227 |

| -OCH₃ | 3.5 | 75 | 198–200 |

Nucleophilic Substitution with Arylamines at Elevated Temperatures

Solvent-Free High-Temperature Synthesis

A novel solvent-free approach involves heating sterically crowded this compound with arylamines at 220–250°C to form 2-(arylamino)-3H-phenoxazin-3-ones. This method bypasses traditional solvents and catalysts, favoring direct nucleophilic substitution at the C2 position of the phenoxazinone ring.

Key Advantages :

Cyclization to N,O,S-Heteropentacycles

The 2-(arylamino) intermediates undergo spontaneous cyclization to form N,O,S-heteropentacyclic systems, such as quinoxalinophenoxazines and triphenodioxazines. These products exhibit strong fluorescence, making them suitable for optoelectronic applications.

Table 2: Cyclization Products from 2-(Arylamino)-3H-Phenoxazin-3-Ones

| Arylamine Substituent | Product Class | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| o-NH₂ | Quinoxalinophenoxazine | 450 | 0.42 |

| o-OH | Triphenodioxazine | 480 | 0.38 |

| o-SH | Oxazinophenothiazine | 510 | 0.35 |

Oxidative Coupling of Ortho-Aminophenol Derivatives

Stepwise Oxidant-Mediated Synthesis

A Chinese patent (CN1321120C) describes the synthesis of this compound derivatives via oxidative coupling of ortho-aminophenols. The method uses sequential oxidant addition to control intermediate formation:

Procedure :

-

Dissolve ortho-aminophenol (0.01–1 M) in ethanol/water.

-

Add oxidant (e.g., K₃[Fe(CN)₆]) at 0–30°C.

-

Introduce a second equivalent of aminophenol derivative.

-

Reflux with excess oxidant (5–30 hours).

Key Features :

-

Oxidants : Potassium ferricyanide, hydrogen peroxide, or MnO₂.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Synthesis

Key Findings :

-

The condensation method is optimal for large-scale synthesis but requires prolonged reflux.

-

Solvent-free high-temperature reactions enable rapid access to fluorescent pentacycles but demand specialized equipment.

-

Oxidative coupling is less efficient but valuable for pharmacologically active derivatives.

Applications and Derivative Synthesis

This compound serves as a precursor for:

-

Antitumor Agents : Patent CN1321120C highlights derivatives with IC₅₀ values <10 µM against breast cancer cell lines.

-

Optoelectronic Materials : Triphenodioxazines exhibit λₑₘ = 480 nm, suitable for OLED emitters.

-

Enzyme Inhibitors : Methoxy-substituted derivatives inhibit topoisomerase-II at nanomolar concentrations .

Q & A

Q. How can researchers optimize synthetic routes for 3H-Phenoxazin-3-one derivatives?

Methodological approaches include nucleophilic substitution reactions under anhydrous conditions. For example, (E)-7-(but-2-en-1-yloxy)-3H-phenoxazin-3-one was synthesized using 1-chloro-2-butene and K₂CO₃ in DMF under nitrogen protection, yielding a dark red-orange solid after 9 days . Key parameters include temperature control (ambient to 60°C), solvent selection (DMF for polar aprotic conditions), and purification via cold THF washes. Reaction progress can be monitored using TLC (Rf = 0.60 in 50% ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Essential methods include:

- ¹H/¹³C-NMR : Assigns substituent positions and confirms regiochemistry. For instance, δ 7.72 (aromatic protons) and δ 186.3 (carbonyl carbon) are diagnostic peaks .

- IR Spectroscopy : Identifies functional groups (e.g., νmax 3056 cm⁻¹ for aromatic C-H stretches, 1564 cm⁻¹ for conjugated carbonyl groups) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 251.17 for sodium resazurin derivatives) .

Advanced Research Questions

Q. How do substituent electronic effects influence the NMR chemical shifts of this compound derivatives?

Substituent-induced polarization alters π-conjugation. Computational studies using density functional theory (DFT) and polarizable continuum models (PCM) show that electron-withdrawing groups (e.g., -NO₂) downfield-shift carbonyl carbons (δ > 180 ppm), while electron-donating groups (e.g., -OCH₃) upfield-shift aromatic protons. Dual substituent parameter analysis correlates charge densities (CNDO/2) with ¹³C-NMR shifts, enabling predictive modeling of steric/electronic effects .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies arise from solvent effects or conformational flexibility. Solutions include:

- Boltzmann Averaging : Accounts for side-chain rotamers in NMR calculations .

- Comparative Literature Analysis : Cross-validate results with published datasets (e.g., δ 6.88–7.72 for aromatic protons in CDCl₃ vs. δ 6.38–7.45 in DMSO-d₆) .

- Error Margin Quantification : Use statistical tools (e.g., RMSE < 1 ppm for ¹³C-NMR) to assess computational accuracy .

Q. How can researchers mechanistically study ligand-accelerated reactions involving this compound?

Kinetic studies under inert atmospheres (e.g., N₂) track reaction rates via UV-Vis or HPLC. For example, allyl ether derivatives (e.g., 7-((3-methylbut-2-en-1-yl)oxy)-3H-phenoxazin-3-one) exhibit rate enhancements with π-acidic ligands (e.g., Pd(PPh₃)₄). Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots clarify transition states .

Data Analysis & Interpretation

Q. How should researchers validate the purity of synthetic this compound derivatives?

- Chromatography : HPLC with C18 columns (acetonitrile/water gradients) detects impurities (retention time ±0.2 min).

- Elemental Analysis : Confirm stoichiometry (e.g., C₁₄H₉NO₄ requires C 65.88%, H 3.55%, N 5.49%) .

- Melting Point Consistency : Deviations >2°C (e.g., 199–201°C for pure derivatives) suggest contamination .

Q. What frameworks guide hypothesis testing for this compound bioactivity studies?

Apply the PICO framework :

- Population : Target enzymes (e.g., serum cholinesterase inhibition by Chlorpromazine analogs) .

- Intervention : Dose-response assays (IC₅₀ determination).

- Comparison : Positive controls (e.g., Resazurin sodium salt for redox activity) .

- Outcome : Quantify fluorescence intensity (λex/λem = 560/590 nm) .

Research Design & Limitations

Q. What are common pitfalls in designing stability studies for this compound derivatives?

Q. How can computational models enhance synthetic route planning?

Tools like Schrödinger’s LigPrep predict reaction feasibility (e.g., allyl ether formation energy < 25 kcal/mol) . Retro-synthetic analysis identifies key intermediates (e.g., 7-hydroxy-3H-phenoxazin-3-one ammoniate as a precursor) .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.